molecular formula C9H21ClN2 B1415997 (S)-1-(Azepan-1-yl)propan-2-amine hydrochloride CAS No. 2126143-22-2

(S)-1-(Azepan-1-yl)propan-2-amine hydrochloride

Cat. No. B1415997
CAS RN: 2126143-22-2
M. Wt: 192.73 g/mol
InChI Key: OLFIAOLTZUSZLP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Azepan-1-yl)propan-2-amine hydrochloride, also known as S-AAPA HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral amine with a pyrrolidine ring and a hydrochloride group, making it an interesting and promising target for research.

Scientific Research Applications

Pharmaceutical Significance and Drug Discovery

Azepane-based compounds, including (S)-1-(Azepan-1-yl)propan-2-amine hydrochloride, have shown a variety of pharmacological properties. These compounds possess high degrees of structural diversity, making them useful for the discovery of new therapeutic agents. There is ongoing research into developing new, less toxic, and cost-effective azepane-containing analogs. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. Recent developments in azepane-based compounds cover a wide range of therapeutic applications, such as anticancer, antitubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. Molecular docking studies and structure-activity relationship (SAR) analysis are crucial for future drug discovery and development efforts in this area (Gao-Feng Zha et al., 2019).

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These processes are vital due to the global concern for toxic and hazardous amino-compounds in water. Research focuses on the degradation of several amine- and azo-based compounds, emphasizing the degradation efficiencies, reaction mechanisms, and the effect of process parameters. Ozone and Fenton processes have been highlighted for their reactivity towards most amines, dyes, and pesticides. The degradation of amines is highly sensitive to pH, with mechanisms differing at various pH values. Hybrid methods under optimized conditions demonstrate synergistic effects, tailored for specific effluents (Akash P. Bhat & P. Gogate, 2021).

Biogenic Amine Metabolism in Pseudomonas Species

Pseudomonas species can grow in media containing different biogenic amines as carbon and energy sources. Studies on these pathways have led to the identification of numerous genes, catabolic enzymes, transport systems, and regulators, advancing our understanding of their hierarchy and functional evolution. This knowledge has enabled the design of genetically manipulated microbes for eliminating biogenic amines from various sources, showcasing biotechnological applications in degrading recalcitrant nitrogen-containing compounds (J. Luengo & E. R. Olivera, 2020).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have attracted significant attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs demonstrate potential applications in catalysis beyond CO2 sorption, including their use in CO2/H2, CO2/CH4, and CO2/N2 separation performance. The synthesis, structure, and applications of amine-functionalized MOFs highlight the benefits of amino functionality towards various applications, emphasizing their role in environmental and chemical engineering (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

properties

IUPAC Name

(2S)-1-(azepan-1-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFIAOLTZUSZLP-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Azepan-1-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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